Azetidine

Description

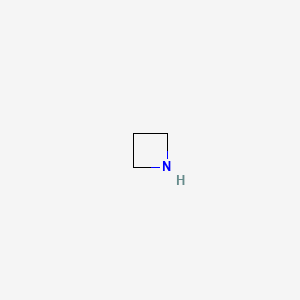

Structure

3D Structure

Properties

IUPAC Name |

azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c1-2-4-3-1/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONIICLYMWZJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N | |

| Record name | azetidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Azetidine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53860-05-2 | |

| Record name | Polyazetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53860-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8060117 | |

| Record name | Azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-29-7 | |

| Record name | Azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZETIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37S883XDWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Azetidine Ring: A Physicochemical Deep Dive for the Modern Drug Hunter

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry.[1] Its unique constellation of physicochemical properties—a delicate balance of significant ring strain and metabolic stability—offers a powerful tool for drug designers to sculpt molecular architecture, modulate key drug-like properties, and forge novel interactions with biological targets.[2][3] This guide provides a comprehensive exploration of the core physicochemical characteristics of the this compound ring, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its structural and conformational intricacies, delve into its electronic nature and reactivity, and provide field-proven experimental and computational protocols for its characterization, thereby equipping scientists with the foundational knowledge to strategically deploy this versatile motif in the pursuit of innovative therapeutics.

The this compound Scaffold: More Than Just a Small Ring

Historically, the synthesis of azetidines has been challenging due to their inherent ring strain, which made them less explored than their five- and six-membered counterparts like pyrrolidine and piperidine.[1][4] However, recent synthetic advancements have unlocked access to a diverse array of functionalized azetidines, fueling their rapid ascent in drug discovery.[5] The allure of the this compound ring lies in its ability to impart a unique set of properties to a parent molecule. It can enhance metabolic stability, improve aqueous solubility, and introduce a rigid vector for substituent placement, thereby reducing the entropic penalty of binding to a biological target.[6][7]

The reactivity of azetidines is largely governed by a ring strain energy of approximately 25-26 kcal/mol.[8][9] This value is intermediate between the highly reactive and less stable aziridine (~27.7 kcal/mol) and the relatively inert pyrrolidine (~5.4 kcal/mol), striking a favorable balance between stability for handling and sufficient stored energy to drive unique chemical transformations.[2][9]

Structural and Conformational Landscape

Bond Lengths, Bond Angles, and Ring Pucker

Unlike the planar cyclobutane, the this compound ring is not flat. To alleviate torsional strain, it adopts a puckered conformation.[10] This non-planar structure is a critical feature, dictating the spatial orientation of substituents and influencing molecular recognition. The degree of puckering can be described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes, which for the unsubstituted this compound in the gas phase is approximately 37°.[10]

Substituents on the ring, particularly at the C3 and N1 positions, significantly influence the conformational equilibrium. Bulky substituents generally prefer a pseudo-equatorial orientation to minimize steric clashes with the ring's axial protons.[10]

Table 1: Comparative Ring Strain Energies of Saturated Heterocycles

| Heterocycle | Ring Size | Ring Strain Energy (kcal/mol) | Reference(s) |

| Aziridine | 3 | ~27.7 | [9][11] |

| This compound | 4 | ~25-26 | [8][9] |

| Pyrrolidine | 5 | ~5.4 | [9] |

| Piperidine | 6 | ~0 | [12] |

Conformational Analysis Workflow

Understanding the conformational preferences of a substituted this compound is paramount for rational drug design. A synergistic approach combining computational modeling and experimental validation is the most robust strategy.

Experimental Protocol 1: NMR Spectroscopic Analysis of this compound Conformation

Objective: To determine the time-averaged conformation of a substituted this compound in solution.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the this compound-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~10-20 mM.

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum to observe chemical shifts and coupling constants.

-

Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons.

-

-

Data Analysis:

-

Analyze the coupling constants (³JHH) between vicinal protons. The magnitude of these couplings can provide information about the dihedral angles and thus the ring pucker.

-

Interpret NOESY cross-peaks. The presence of strong NOEs between certain protons (e.g., between a substituent and axial ring protons) can indicate their relative spatial orientation (axial vs. equatorial).

-

Causality: The choice of 2D NMR techniques is crucial. COSY confirms the spin system of the this compound ring, while NOESY provides direct evidence of the through-space arrangement of atoms, which is the cornerstone of conformational analysis in solution.

Computational Protocol 1: Quantum Chemical Conformational Search

Objective: To identify the low-energy conformers of a substituted this compound and predict their relative populations.

Methodology:

-

Initial Structure Generation: Build the 3D structure of the this compound derivative using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. This can be done using molecular mechanics force fields (e.g., MMFF94) to efficiently generate a large number of conformers.

-

Geometry Optimization and Energy Calculation: Subject the identified low-energy conformers to higher-level quantum chemical calculations (e.g., Density Functional Theory with a suitable basis set, such as B3LYP/6-31G*) to obtain accurate geometries and relative energies.[13]

-

Population Analysis: Calculate the Boltzmann population of each conformer at a given temperature to predict the dominant conformation(s).

Trustworthiness: This hierarchical approach, starting with a broad, computationally inexpensive search and refining with more accurate but costly methods, ensures a thorough exploration of the conformational space while maintaining computational feasibility.

Caption: Integrated workflow for this compound conformational analysis.

Electronic Properties: Basicity and Nucleophilicity

The nitrogen atom in the this compound ring possesses a lone pair of electrons, rendering it basic and nucleophilic. The basicity of this compound is a key physicochemical parameter, influencing its behavior in physiological environments and its utility in chemical synthesis.

pKa and Factors Influencing Basicity

The conjugate acid of this compound has a pKa of approximately 11.29.[14][15] This makes it a stronger base than the more strained aziridine but comparable to less strained cyclic amines like pyrrolidine. The basicity of the this compound nitrogen can be significantly modulated by substituents. Electron-withdrawing groups on the nitrogen atom, for instance, can delocalize the lone pair and decrease basicity.[16]

Table 2: pKa Values of Selected Saturated Nitrogen Heterocycles

| Compound | pKa of Conjugate Acid | Reference(s) |

| Aziridine | ~8.0 | [12] |

| This compound | ~11.29 | [15] |

| Pyrrolidine | ~11.27 | |

| Piperidine | ~11.12 | [17] |

The determination of pKa is critical for predicting the ionization state of an this compound-containing drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Experimental Protocol 2: Potentiometric Titration for pKa Determination

Objective: To experimentally measure the pKa of an this compound-containing compound.

Methodology:

-

Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent system if solubility is low.

-

Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant should be a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titration Procedure:

-

Record the initial pH of the sample solution.

-

Add the titrant in small, precise increments, recording the pH after each addition.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence point from the first derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Authoritative Grounding: This method is a gold standard for pKa determination, providing a direct measure of the equilibrium between the protonated and unprotonated forms of the amine.

Reactivity: A Strain-Driven Chemical Engine

The considerable ring strain of azetidines is the primary driver of their unique reactivity.[2][4] This stored potential energy can be harnessed for a variety of chemical transformations, most notably ring-opening reactions.

Nucleophilic Ring-Opening

Under appropriate conditions, the this compound ring can be opened by nucleophiles. This process is often facilitated by activation of the nitrogen (e.g., through N-acylation or N-sulfonylation) or by the presence of a Lewis acid. The regioselectivity of the ring-opening is influenced by steric and electronic factors of both the this compound and the incoming nucleophile. This strain-release reactivity makes azetidines valuable synthetic intermediates for accessing complex acyclic amines.[18]

Ring Expansions and Rearrangements

Azetidines can also undergo ring expansion reactions to form larger heterocycles like pyrrolidines and piperidines.[19] These transformations often proceed through the formation of an intermediate aziridinium ion, followed by intramolecular nucleophilic attack.

Caption: Major reactivity pathways of the this compound ring.

The this compound Ring as a Modern Pharmacophore

The physicochemical properties of the this compound ring translate directly into its utility as a pharmacophore in drug design. Its incorporation into a drug candidate can lead to significant improvements in ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Improved Physicochemical Properties: Azetidines can increase the sp³ character of a molecule, which is often correlated with improved solubility and reduced promiscuity.[6][20] The polar nitrogen atom can act as a hydrogen bond acceptor, further enhancing aqueous solubility.[21]

-

Metabolic Stability: The this compound ring itself is generally more stable to metabolic degradation compared to larger rings or acyclic analogs.[6]

-

Structural Rigidity and Vectorial Control: The conformationally restrained nature of the this compound ring allows for precise positioning of substituents in 3D space.[7] This pre-organization can enhance binding affinity to the target protein by minimizing the entropic cost of binding.[7]

Conclusion

The this compound ring is a compact, powerful, and increasingly accessible tool in the drug discovery arsenal. Its distinct physicochemical properties—a puckered, strained conformation, tunable basicity, and unique strain-driven reactivity—provide a rich platform for chemical innovation. By understanding and leveraging these fundamental characteristics through a combination of rigorous computational and experimental analysis, medicinal chemists can strategically employ the this compound motif to design next-generation therapeutics with superior efficacy, selectivity, and pharmacokinetic profiles.

References

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

- Quantum Chemical Calculations for 3-Phenoxythis compound Derivatives: A Methodological Guide. Benchchem.

- Spectroscopic Characterization of 3-(2-Ethylbutyl)this compound: A Technical Guide. Benchchem.

- This compound Deriv

- Stability of the 3-Methylidenethis compound Ring System: A Technical Guide. Benchchem.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Azetidines. Enamine.

- Azetidines of pharmacological interest. PubMed.

- Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.

- Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry.

- Harnessing Oxetane and this compound Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH.

- Synthesis of Azetidines. Progress in Chemistry.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives.

- Synthesis and characterization of some Azetidines derivatives.

- A Technical Guide to the Theoretical Calculation of Aziridine Ring Strain. Benchchem.

- This compound synthesis. Organic Chemistry Portal.

- Conformational Analysis of the this compound Ring in Methyl 4-(3-azetidinyloxy)

- Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymeriz

- Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes.

- Synthesis and Functionalization of this compound-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.

- Theoretical Study of this compound Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations.

- This compound. PubChem - NIH.

- This compound CAS#: 503-29-7. ChemicalBook.

- This compound-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review.

- Synthesis, Characterization of this compound Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences.

- Chemical structures of aziridine, this compound, oxirane, and oxetane and their ringstrains.

- This compound-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online.

- Synthesis, Characterization of this compound Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

- This compound. Wikipedia.

- Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpret

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.

- This compound: Basicity and Prepar

- Strain Release Chemistry of Photogenerated Small-Ring Intermedi

- Radical strain-release photocatalysis for the synthesis of azetidines.

- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.

- Synthesis and Profiling of a Diverse Collection of this compound-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.

- Ring expansion of 2-chloromethyl pyrrolidine or this compound: Compared theoretical investigation.

- Biosyntheses of this compound-containing natural products. Organic & Biomolecular Chemistry (RSC Publishing).

- This compound-Containing Heterospirocycles Enhance the Performance of Fluorophores.

- Synthesis and Functionalization of this compound-Containing Small Macrocyclic Peptides. LJMU Research Online.

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound Derivatives in Drug Design | Ambeed [ambeed.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Azetidines - Enamine [enamine.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Biosyntheses of this compound-containing natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Architect's Guide to a Strained Scaffold: History and Discovery of Azetidine Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and ability to act as a bioisostere impart favorable physicochemical properties to bioactive molecules, such as enhanced metabolic stability and improved binding affinity.[1][2] However, the inherent ring strain of the this compound core presents significant synthetic challenges, making its construction a long-standing area of interest and innovation in organic chemistry.[3][4] This guide provides an in-depth exploration of the historical evolution and discovery of this compound synthesis. It navigates from the foundational, often arduous, classical methods to the sophisticated and enabling technologies of the modern era, offering field-proven insights into the causality behind experimental choices and methodologies.

Introduction: The Allure of the Four-Membered Ring

The journey of this compound in chemistry began with its initial isolation and characterization, but its true value became apparent with its discovery in natural products like this compound-2-carboxylic acid.[5] The realization that this strained ring could confer potent biological activity sparked a multi-generational effort to develop efficient and versatile synthetic routes. Early chemists grappled with low yields and harsh reaction conditions, a direct consequence of the high activation energy required to form the strained four-membered ring.[2]

The primary challenge in this compound synthesis is overcoming the enthalpic penalty of ring strain and the unfavorable entropic factors associated with forming a small ring.[2] Classical methods often relied on intramolecular cyclizations of linear precursors, a strategy that remains a cornerstone of this compound synthesis today. This guide will dissect the evolution of these strategies, highlighting the key breakthroughs that have made azetidines more accessible to the broader scientific community.

Foundational Syntheses: The Classical Approaches

The earliest methods for constructing the this compound ring laid the groundwork for all subsequent developments. These strategies, while sometimes superseded by modern techniques, are still relevant and demonstrate the fundamental principles of ring formation.

2.1 Intramolecular Cyclization of γ-Amino Alcohols and Halides

The most intuitive and historically significant route to azetidines is the intramolecular nucleophilic substitution of a 1,3-difunctionalized propane derivative.[6][7] In this approach, a primary or secondary amine attacks an electrophilic carbon at the γ-position, displacing a leaving group (e.g., a halide or a sulfonate ester) to forge the final C-N bond of the ring.

-

Causality: The choice of leaving group is critical. Good leaving groups like tosylates, mesylates, or halides (iodide and bromide) are preferred to facilitate the SN2 reaction. The nitrogen nucleophile is often protected with a group that can be easily removed later, such as a benzyl or tosyl group, to prevent side reactions. High dilution conditions are sometimes employed to favor the intramolecular cyclization over intermolecular polymerization.

2.2 Reduction of β-Lactams (Azetidin-2-ones)

β-Lactams, or azetidin-2-ones, are arguably the most famous class of this compound derivatives due to their presence in penicillin and other antibiotics.[8][9] Their synthesis, particularly via the Staudinger ketene-imine cycloaddition, was developed early on.[8][10] Consequently, the reduction of the lactam carbonyl group became a viable, albeit indirect, route to the saturated this compound core.

-

Expert Insight: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are required to reduce the amide functionality. This method's utility is directly tied to the accessibility of the starting β-lactam. While effective, it adds an extra step to the synthesis and the harsh reducing conditions can limit functional group tolerance.

The Evolution of Strategy: Cycloadditions and Ring Expansions

As synthetic chemistry matured, new strategies emerged that allowed for the construction of the this compound ring with greater complexity and control. These methods moved beyond simple cyclizations to include powerful cycloaddition and ring rearrangement reactions.

3.1 [2+2] Photocycloadditions: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, represents one of the most direct and atom-economical methods for synthesizing azetidines.[2][11][12] Upon photochemical excitation, the imine or alkene can react to form a 1,4-biradical intermediate, which then collapses to form the four-membered ring.[11][13]

-

Mechanistic Causality: A significant challenge with this reaction is the competing E/Z isomerization of the imine upon excitation, which is a non-productive relaxation pathway.[11] Early successes were often limited to cyclic imines where this isomerization is suppressed.[11][12] Modern advancements, particularly in photocatalysis, have overcome many of these limitations by using photosensitizers to promote the reaction via triplet energy transfer, allowing for the use of a broader range of acyclic imines and unactivated alkenes.[11][13][14][15] This visible-light-mediated approach offers milder reaction conditions and greater control.[2][14]

Workflow for Aza Paternò-Büchi Reaction

Caption: A generalized workflow for executing a modern, photocatalyzed aza Paternò-Büchi reaction.

3.2 Ring Expansion of Aziridines

Ring expansion reactions provide a powerful method for converting readily available smaller rings into more strained, larger ones. The one-carbon ring expansion of aziridines to azetidines is a synthetically attractive, though challenging, strategy.[3][16][17] These reactions often involve the formation of an aziridinium ylide intermediate by reacting the aziridine with a carbene source, followed by a[5][14]-Stevens rearrangement.[18][19]

-

Expert Insight: A significant competing pathway is the cheletropic extrusion of an olefin from the aziridinium ylide, which prevents the desired ring expansion.[18][19] Recent breakthroughs in biocatalysis have addressed this challenge. Engineered cytochrome P450 enzymes have been shown to catalyze this transformation with exceptional enantioselectivity, favoring the[5][14]-Stevens rearrangement over the undesired extrusion pathway.[18][19] This represents a major advance in asymmetric this compound synthesis.

The Modern Era: Advanced Catalytic Methods

Contemporary this compound synthesis is characterized by the development of highly selective and efficient catalytic methods that tolerate a wide range of functional groups and provide access to previously unattainable structures.

4.1 Palladium-Catalyzed C-H Amination

The direct functionalization of C-H bonds is a major goal in modern organic synthesis. In 2018, a significant advance was the development of a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination.[14] This method allows for the construction of the this compound ring by forming a C-N bond through the activation of a typically unreactive C-H bond. The reaction proceeds through a high-valent Pd(IV) intermediate.[14]

4.2 Photocatalytic Radical Approaches

The use of photoredox catalysis has opened new avenues for this compound synthesis via radical pathways. One innovative strategy involves the reaction of azabicyclo[1.1.0]butanes (ABBs) with radical intermediates generated photocatalytically.[20][21][22] The high ring strain of ABBs facilitates a radical strain-release process, leading to the formation of densely functionalized azetidines in a single step.[20][21][22] This method provides access to complex substitution patterns that are difficult to achieve through other means.

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends heavily on the desired substitution pattern, stereochemistry, and available starting materials.

| Method | Core Transformation | Key Advantages | Key Limitations |

| Intramolecular SN2 | γ-Amino Halide/Alcohol Cyclization | Simple, reliable for basic scaffolds. | Requires pre-functionalized linear precursors. |

| β-Lactam Reduction | Amide Reduction | Access to azetidines from well-established β-lactam chemistry. | Adds a synthetic step; harsh reagents limit functional groups. |

| Aza Paternò-Büchi | [2+2] Photocycloaddition | High atom economy, direct access to functionalized rings. | Can have stereoselectivity issues; imine isomerization is a challenge.[11] |

| Aziridine Ring Expansion | [5][14]-Stevens Rearrangement | Access to complex azetidines from smaller rings. | Competing cheletropic extrusion; stereocontrol can be difficult.[18][19] |

| Pd-Catalyzed C-H Amination | Intramolecular C-H Activation | High functional group tolerance; novel disconnection. | Requires specific directing groups; catalyst cost.[14] |

| Radical Strain-Release | Ring-opening of Azabicyclo[1.1.0]butanes | Access to densely functionalized azetidines; mild conditions. | Requires synthesis of strained starting materials.[20][21] |

Key Experimental Protocol: Visible-Light Mediated Intramolecular Aza Paternò-Büchi Reaction

This protocol is representative of modern photocatalytic methods for this compound synthesis, adapted from procedures described in the literature.[2][13]

Objective: To synthesize a bicyclic this compound via intramolecular [2+2] photocycloaddition.

Materials:

-

Alkene-tethered oxime precursor (1.0 eq)

-

fac-[Ir(dFppy)₃] photocatalyst (1-2 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene or Acetonitrile)

-

Schlenk flask or vial equipped with a magnetic stir bar

-

Blue LED light source (e.g., 450 nm)

-

Standard laboratory glassware for workup and purification

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the alkene-tethered oxime precursor (e.g., 0.1 mmol) and the iridium photocatalyst (0.001-0.002 mmol) to a Schlenk flask.

-

Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.01-0.05 M). The concentration can be critical and may require optimization.[13]

-

Degassing (Optional but Recommended): If not prepared in a glovebox, seal the flask and subject the solution to three freeze-pump-thaw cycles to remove any dissolved oxygen, which can quench the excited state of the photocatalyst.

-

Photochemical Reaction: Place the sealed flask approximately 5-10 cm from the blue LED light source. Ensure the reaction is stirred vigorously to maintain a homogeneous solution. The reaction may require cooling with a fan to maintain room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Upon completion, concentrate the reaction mixture in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure this compound product.

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Self-Validation: The protocol's success is validated by the clean conversion of the starting material to the desired this compound product, as confirmed by spectroscopic analysis. The diastereoselectivity of the reaction can be determined by ¹H NMR analysis of the crude reaction mixture.

Mechanism: Intramolecular SN2 Cyclization

Caption: The concerted SN2 mechanism for forming an this compound ring from a γ-amino halide.

Conclusion and Future Horizons

The synthesis of azetidines has evolved dramatically from a niche challenge to a robust and versatile field of organic chemistry. The journey from high-temperature intramolecular cyclizations to stereocontrolled, visible-light-driven catalytic methods showcases the ingenuity of the synthetic community. The development of methods like C-H amination and photocatalytic radical cascades has fundamentally changed how chemists can approach the design and synthesis of these valuable scaffolds.

Looking forward, the field is poised for further innovation. The development of new catalytic systems that offer even greater control over stereochemistry, particularly for the construction of quaternary centers, remains a key objective. Furthermore, the application of flow chemistry and machine learning to optimize reaction conditions and discover new transformations will undoubtedly accelerate the accessibility of novel this compound derivatives for drug discovery and materials science. The story of this compound synthesis is a testament to the power of continuous innovation in addressing fundamental synthetic challenges.

References

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Synthesis of Azetidines. Progress in Chemistry.

- Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes.

- Synthesis of azetidines by aza Paternò–Büchi reactions.

- This compound synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.

- A REVIEW ON 2-AZETEDINONES.

- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.

- This compound Synthesis. Synfacts.

- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd

- Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines.

- Ring expansion of 2-chloromethyl pyrrolidine or this compound: Compared theoretical investigation.

-

Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless[5][13]-Stevens Rearrangements of Aziridinium Ylides. National Center for Biotechnology Information (PMC).

- Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.

-

Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[5][14]-Stevens Rearrangement. Journal of the American Chemical Society.

-

Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[5][14]-Stevens Rearrangement. ChemRxiv.

- Radical strain-release photocatalysis for the synthesis of azetidines. IRIS Unife.

- New developments in (aza)

- (PDF) Synthesis of Azetidines by Aza Paternò-Büchi Reactions.

- This compound synthesis. Organic Chemistry Portal.

- Synthesis, Characterization of this compound Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- Radical strain-release photocatalysis for the synthesis of azetidines.

- Radical strain-release photocatalysis for the synthesis of azetidines.

Sources

- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Azetidines [manu56.magtech.com.cn]

- 6. This compound synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. api.pageplace.de [api.pageplace.de]

- 8. jgtps.com [jgtps.com]

- 9. jmchemsci.com [jmchemsci.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. New developments in (aza) Paternò-Büchi reactions - American Chemical Society [acs.digitellinc.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless [2,3]-Stevens Rearrangements of Aziridinium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Radical strain-release photocatalysis for the synthesis of azetidines [sfera.unife.it]

- 21. researchgate.net [researchgate.net]

- 22. sfera.unife.it [sfera.unife.it]

Foreword: The "Goldilocks" Heterocycle in Modern Chemistry

An In-depth Technical Guide to Azetidine: A Strained Scaffold for Innovation

In the vast landscape of saturated heterocycles, the this compound ring occupies a unique and strategic position. As a four-membered, nitrogen-containing scaffold, it is a fascinating structural motif that has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3] Its significance stems from a delicate balance of properties: possessing considerable ring strain (approximately 25.4 kcal/mol), it is reactive enough to serve as a versatile synthetic intermediate, yet it is significantly more stable and easier to handle than its highly strained three-membered cousin, aziridine.[1] Conversely, it is more conformationally restricted and three-dimensional than its flexible five-membered relative, pyrrolidine, offering distinct advantages in molecular design.[4][5]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive exploration of the this compound core. We will delve into its fundamental properties, survey robust synthetic strategies, dissect its unique reactivity, and illuminate its role as a privileged scaffold in the design of next-generation therapeutics. By explaining the causality behind experimental choices and grounding claims in authoritative literature, this document aims to serve as both a foundational reference and a catalyst for future innovation.

Chapter 1: Core Physicochemical and Structural Characteristics

A deep understanding of this compound's intrinsic properties is fundamental to its effective application. Its structure, driven by the geometric constraints of a four-membered ring, dictates its reactivity and its utility in molecular design.

Molecular Structure and Conformation

This compound, with the molecular formula C₃H₇N, is not a planar molecule.[6][7] The ring adopts a puckered or bent conformation to alleviate some of the inherent torsional strain. This non-planarity is a critical feature, contributing to the three-dimensional character that medicinal chemists seek to impart to drug candidates.[5] The bond angles are compressed relative to ideal sp³ hybridized atoms, leading to the significant ring strain that is the primary driver of its chemical reactivity.[1][6]

Caption: Puckered conformation of the this compound ring.

Physicochemical Data

The fundamental physical properties of the parent this compound compound are summarized below. These values are crucial for its handling, purification, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₃H₇N | [8] |

| Molar Mass | 57.09 g/mol | [7][8] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 61-62 °C | [6][7] |

| Density | 0.847 g/cm³ at 25 °C | [7] |

| pKa (conjugate acid) | 11.29 | [6][7] |

Chapter 2: Synthesis of the this compound Core: Forging the Strained Ring

The construction of the this compound ring has historically been a synthetic challenge due to the enthalpic penalty associated with forming a strained four-membered ring.[5][9] However, modern synthetic chemistry has produced several robust and versatile methods, enabling access to a wide array of substituted azetidines.

Intramolecular Cyclization: The Foundational Strategy

The most common and historically significant approach to this compound synthesis is the intramolecular cyclization of a γ-amino halide or a related substrate, forming a C-N bond.[9] This method's prevalence is due to its reliability and the ready availability of starting materials. A premier example of this strategy is the Couty synthesis, which provides efficient access to enantiopure 2-cyanoazetidines from β-amino alcohols.[10]

Caption: General workflow of the Couty this compound synthesis.

This protocol describes a general, self-validating system for synthesizing a 2-substituted this compound from a β-amino alcohol. The causality is clear: the alcohol is converted into a good leaving group (mesylate), and a base is used to deprotonate the nitrogen-adjacent carbon, initiating an intramolecular nucleophilic substitution to form the ring.

-

N-Cyanomethylation: To a solution of the starting β-amino alcohol in a suitable solvent (e.g., acetonitrile), add an excess of bromoacetonitrile and a non-nucleophilic base (e.g., K₂CO₃). Heat the reaction mixture until consumption of the starting material is observed by TLC or LC-MS.

-

Mesylation: Cool the reaction mixture. Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl) at 0 °C. The formation of a salt precipitate is indicative of the reaction's progress. Allow the reaction to warm to room temperature.

-

Cyclization: Without purification of the mesylate intermediate, add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) at low temperature (e.g., 0 °C or -78 °C) in a polar aprotic solvent like THF. The base induces a 4-exo-trig ring closure.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and purified by column chromatography to yield the desired this compound.[10][11]

[2+2] Photocycloadditions: The Aza Paternò-Büchi Reaction

Arguably the most direct route to the this compound core is the [2+2] cycloaddition of an imine and an alkene, known as the aza Paternò-Büchi reaction.[12] Historically, these reactions were hampered by low yields and competing side reactions. However, recent advances, particularly the use of visible-light photocatalysis, have surmounted these limitations, providing a mild and highly efficient method for constructing functionalized azetidines.[1][12] The photocatalyst activates the imine precursor via energy transfer, enabling the [2+2] cycloaddition to proceed under gentle conditions.[1]

Caption: this compound as a versatile bioisostere in medicinal chemistry.

Case Studies: Approved Drugs Featuring the this compound Moiety

The successful application of the this compound scaffold is evident in several marketed drugs.

| Drug Name | Therapeutic Area | Role of the this compound Moiety | Reference |

| Azelnidipine | Antihypertensive | The this compound ring is a key component of this calcium channel blocker, contributing to its binding and pharmacokinetic profile. | |

| Cobimetinib | Anticancer | This MEK inhibitor incorporates a 3-fluorothis compound ring, which serves to optimize potency and drug-like properties. | |

| Ezetimibe | Cholesterol Absorption Inhibitor | Features a β-lactam (azetidin-2-one) ring fused to other rings, crucial for its biological activity. | |

| Ximelagatran | Anticoagulant | The this compound ring acts as a rigid linker and contributes to the overall conformation required for inhibiting thrombin. |

Experimental Protocol: Evaluating Antibacterial Activity (MIC Assay)

For drug development professionals, assessing the biological activity of novel this compound derivatives is a critical step. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) against a bacterial strain.

-

Compound Preparation: Dissolve the synthesized this compound derivatives in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stocks using sterile bacterial growth medium (e.g., Mueller-Hinton broth) to achieve a range of final concentrations.

-

Bacterial Inoculum Preparation: Culture the target bacterial strain to a specific optical density (e.g., 0.5 McFarland standard) and dilute it in the growth medium to achieve a standardized final inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (no drug) and negative (no bacteria) controls. Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the this compound compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance with a plate reader.

The this compound scaffold has firmly established itself as a powerful tool in the arsenal of the modern chemist. Its unique blend of stability and strain-driven reactivity provides a fertile ground for synthetic innovation, while its rigid, three-dimensional structure offers clear advantages in the rational design of bioactive molecules. Future research will likely focus on the development of even more efficient and stereoselective synthetic methods, including the harnessing of enzymatic pathways for this compound construction. A[14]s the demand for novel, sp³-rich chemical matter continues to grow, the strategic application of the this compound ring is poised to play an increasingly vital role in addressing complex challenges in medicine and materials science.

References

-

Hillier, M. C., & Chen, C. Y. (2006). A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]

-

Bao, D., & O'Duill, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2636-2653. [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

-

Various Authors. (n.d.). This compound Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]

-

Ma, L. G., & Xu, J. X. (2011). Synthesis of Azetidines. Progress in Chemistry, 23(1), 165-178. [Link]

-

Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

-

Grokipedia. (n.d.). This compound. Grokipedia. [Link]

-

Various Authors. (2017). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]

-

West, F. G., et al. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Couty's this compound synthesis. Wikipedia. [Link]

-

Wikipedia. (n.d.). This compound. Wikipedia. [Link]

-

Engle, K. M., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Singh, G. S., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. [Link]

-

Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

BIOENGINEER.ORG. (2025). Two-Metal Enzyme Cascade Builds this compound Pharmacophore. BIOENGINEER.ORG. [Link]

-

Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 19-45. [Link]

-

All About Chemistry. (2020). This compound: Chemical Reactivity. YouTube. [Link]

-

Panda, S., et al. (2022). HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines. ResearchGate. [Link]

-

ResearchGate. (n.d.). Examples of this compound-based bioisosters. ResearchGate. [Link]

-

Turkson, J., et al. (2020). Discovery of Novel this compound Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 530-558. [Link]

-

Sharma, S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47391-47413. [Link]

-

ResearchGate. (n.d.). Structures of some this compound-based drugs. ResearchGate. [Link]

-

Spring, D. R., et al. (2024). Synthesis and Functionalization of this compound-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

-

Spring, D. R., et al. (2024). Synthesis and Functionalization of this compound-Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

-

Melloni, P., et al. (1984). This compound derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 27(8), 1045-1050. [Link]

-

Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]

-

Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of this compound-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(9), 702-710. [Link]

-

ResearchGate. (n.d.). Structure of this compound-containing compounds found in nature. ResearchGate. [Link]

-

Schindler, C. S., et al. (2018). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 9(1), 1-8. [Link]

-

Spring, D. R., et al. (2024). Synthesis and Functionalization of this compound-Containing Small Macrocyclic Peptides. PubMed. [Link]

-

O'Brien, P., et al. (2018). This compound–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry, 83(15), 8235-8245. [Link]

-

Hartwig, J. F., et al. (2026). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. Journal of the American Chemical Society. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Couty's this compound synthesis - Wikipedia [en.wikipedia.org]

- 11. This compound synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. bioengineer.org [bioengineer.org]

Unlocking the Synthetic Potential of Strained Systems: A Technical Guide to the Fundamental Reactivity of Four-Membered Nitrogen Heterocycles

Abstract

Four-membered nitrogen heterocycles, principally azetidines and their 2-oxo derivatives (β-lactams), represent a class of compounds whose unique reactivity has made them invaluable scaffolds in medicinal chemistry and organic synthesis.[1][2] Their inherent ring strain, a consequence of their constrained bond angles, dictates their chemical behavior, rendering them susceptible to a variety of transformations not readily observed in their larger, less strained counterparts.[3] This guide provides an in-depth exploration of the fundamental reactivity of these heterocycles, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their characteristic reactions, provide field-proven insights into experimental design, and present detailed protocols for key transformations.

The Driving Force: Understanding Ring Strain and Its Implications

The reactivity of four-membered nitrogen heterocycles is fundamentally governed by their substantial ring strain, which for azetidine is approximately 25.4 kcal/mol.[1][3] This value is intermediate between the highly reactive aziridines (27.7 kcal/mol) and the relatively inert pyrrolidines (5.4 kcal/mol).[3] This energetic landscape makes azetidines stable enough for isolation and handling, yet sufficiently activated for a diverse range of chemical manipulations.[2][4] The strain arises from the deviation of bond angles from the ideal sp³ hybridization, leading to weakened C-C and C-N bonds that are primed for cleavage.

In azetidin-2-ones (β-lactams), the introduction of a carbonyl group further exacerbates this strain. The amide bond within the four-membered ring is less planar than in acyclic amides, reducing resonance stabilization and increasing the electrophilicity of the carbonyl carbon.[5] This heightened reactivity is the cornerstone of the biological activity of β-lactam antibiotics, which function by acylating and thereby inhibiting bacterial penicillin-binding proteins (PBPs).[5][6]

Key Reaction Manifolds: Harnessing Strain for Molecular Construction

The inherent strain of azetidines and β-lactams provides a thermodynamic driving force for a variety of reactions. These can be broadly categorized into ring-opening reactions, functionalizations that preserve the ring, and cycloaddition reactions.

Ring-Opening Reactions: A Gateway to Linear Scaffolds

The cleavage of the strained four-membered ring is a thermodynamically favorable process that can be initiated by a wide array of reagents. These reactions are synthetically valuable as they provide access to functionalized γ-amino compounds.

Azetidines, particularly when activated by an electron-withdrawing group on the nitrogen or by protonation, are susceptible to attack by nucleophiles.[7][8] The regioselectivity of the attack is influenced by both steric and electronic factors. Generally, in N-activated azetidines, nucleophilic attack occurs at the less substituted carbon.

Table 1: Representative Nucleophilic Ring-Opening Reactions of Azetidines

| Nucleophile | Activating Group | Product Type | Reference |

| Halides (e.g., HF) | Protonation | γ-Haloamine | [3] |

| Organometallics (e.g., Grignard) | N-Sulfonyl | γ-Amino alkane | [1] |

| Amines | N-Boc | 1,3-Diamine | [7] |

| Thiols | N-Acyl | γ-Amino thioether | [7] |

For β-lactams, nucleophilic attack typically occurs at the highly electrophilic carbonyl carbon, leading to the opening of the amide bond. This is the fundamental mechanism of action for β-lactam antibiotics and is also a key consideration in their synthesis and handling, as they are prone to hydrolysis.[5][9][10]

-

To a solution of N-Boc-azetidine (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) at 0 °C, add a solution of hydrochloric acid in diethyl ether (2.0 M, 1.5 mL, 3.0 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to afford the hydrochloride salt of the ring-opened product.

-

The crude product can be purified by recrystallization or precipitation.

Causality: The Boc (tert-butoxycarbonyl) group serves as a protecting group for the nitrogen. Under acidic conditions, the Boc group is cleaved, and the this compound nitrogen is protonated. This protonation significantly activates the ring towards nucleophilic attack by the chloride ion, leading to the formation of a γ-chloroamine.

Ring-Preserving Functionalization: Modifying the Periphery

A major focus in contemporary organic synthesis is the functionalization of the this compound scaffold while retaining the core four-membered ring. This allows for the exploration of chemical space and the fine-tuning of molecular properties in drug discovery.[11][12]

The nitrogen atom of this compound is nucleophilic and readily undergoes reactions such as alkylation, acylation, and sulfonylation.[8] These modifications are crucial for introducing diversity and modulating the electronic properties of the ring.

Direct C-H functionalization of the this compound ring is a powerful and atom-economical strategy for introducing substituents.[1] Recent advances have enabled the regioselective functionalization at various positions of the ring, often directed by a group on the nitrogen.

Table 2: C-H Functionalization Strategies for Azetidines

| Position | Directing Group | Reagent/Catalyst | Product | Reference |

| C2 | N-Boc, N-Bus | Organolithium base | 2-Substituted this compound | [13] |

| C3 | N-Picolinamide | Pd(II) catalyst | 3-Substituted this compound | [14] |

| C3 (Benzylic) | - | Photoredox catalyst | 3-Alkyl-3-aryl this compound | [15] |

-

To a solution of N-Boc-azetidine (1.0 mmol) in dry THF (10 mL) at -78 °C under an inert atmosphere, add a solution of s-BuLi (1.1 mmol) in cyclohexane dropwise.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Add chlorotrimethylsilane (1.2 mmol) dropwise to the solution.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: The electron-withdrawing N-Boc group acidifies the adjacent C-H bonds at the C2 and C4 positions, facilitating deprotonation by a strong base like s-BuLi. The resulting organolithium intermediate is a potent nucleophile that can be trapped with various electrophiles, such as chlorotrimethylsilane, to yield the C2-functionalized product.[13]

Caption: Mechanism of the Staudinger [2+2] cycloaddition.

Highly strained bicyclic systems, such as 1-azabicyclo[1.1.0]butane, can undergo strain-release-driven reactions that serve as a formal [3+1] cycloaddition to generate functionalized azetidines. [1][16]

Modern Synthetic Approaches: The Role of Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, and its application to this compound chemistry has unlocked novel reaction pathways. [17][18]By generating radical intermediates under mild conditions, photoredox catalysis has enabled previously challenging C-H functionalizations and cycloadditions. [15][19]For instance, the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids allows for the installation of alkyl groups at a quaternary center, a significant challenge using traditional methods. [15]

Applications in Drug Discovery and Development

The unique three-dimensional structure and favorable physicochemical properties of the this compound ring have made it a privileged scaffold in medicinal chemistry. [11][12][20][21]Azetidines can serve as bioisosteres for other cyclic and acyclic functionalities, improving properties such as metabolic stability, aqueous solubility, and ligand-receptor binding affinity. [12]The well-established role of β-lactams as antibiotics is a testament to the potent biological activity that can be achieved with these strained heterocycles. [21]

Conclusion and Future Outlook

The fundamental reactivity of four-membered nitrogen heterocycles is a rich and expanding field of study. Driven by their inherent ring strain, azetidines and β-lactams exhibit a diverse array of chemical transformations that have been harnessed for the synthesis of complex molecules and bioactive compounds. The continued development of novel synthetic methodologies, particularly in the realm of catalytic C-H functionalization and photoredox catalysis, promises to further unlock the potential of these valuable building blocks. As our understanding of their reactivity deepens, so too will their impact on the fields of organic synthesis and medicinal chemistry.

References

-

This compound synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved January 5, 2026, from [Link]

-

New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2023). MDPI. Retrieved January 5, 2026, from [Link]

-

Azetidinone: Different methods of synthesis and its biological profile. (2012). Der Pharma Chemica. Retrieved January 5, 2026, from [Link]

-

A REVIEW ON 2-AZETEDINONES. (2015). Journal of Global Trends in Pharmaceutical Sciences. Retrieved January 5, 2026, from [Link]

-

Modular access to functionalized azetidines via electrophilic azetidinylation. (2024). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2015). ACS Publications. Retrieved January 5, 2026, from [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

Synthesis of Azetidines. (2017). Progress in Chemistry. Retrieved January 5, 2026, from [Link]

-

Couty's this compound synthesis. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Regioselective ring opening reactions of azetidines. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. (2024). ChemRxiv. Retrieved January 5, 2026, from [Link]

-

β-Lactam. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Azetidines of pharmacological interest. (2021). PubMed. Retrieved January 5, 2026, from [Link]

-

Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2021). Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]

-

This compound: Chemical Reactivity. (2020). YouTube. Retrieved January 5, 2026, from [Link]

-

Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. (2020). Nature. Retrieved January 5, 2026, from [Link]

-

Mechanism of .beta.-lactam ring opening in cephalosporins. (1982). ACS Publications. Retrieved January 5, 2026, from [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. Retrieved January 5, 2026, from [Link]

-

Application of Photoredox Catalysis for Late-stage Functionalization. (2024). Charnwood Discovery. Retrieved January 5, 2026, from [Link]

-

Synthesis of azetidines by aza Paternò–Büchi reactions. (2018). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. (2020). AIP Publishing. Retrieved January 5, 2026, from [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry. Retrieved January 5, 2026, from [Link]

-

β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. (2018). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Structures of some this compound-based drugs. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. (2014). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. (2025). ACS Publications. Retrieved January 5, 2026, from [Link]

-

Theoretical Studies on the Ring Opening of ??-Lactams: Processes in Solution and in Enzymatic Media. (2010). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. (2022). PubMed. Retrieved January 5, 2026, from [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Publications. Retrieved January 5, 2026, from [Link]

-

This compound–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. (2018). The Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

Radical strain-release photocatalysis for the synthesis of azetidines. (2024). Nature. Retrieved January 5, 2026, from [Link]

-

Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (2019). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Immune Recognition of Closed and Open Lactam Rings and their Influence on Immunoassays of Ampicillin Antibiotics. (2018). Oriental Journal of Chemistry. Retrieved January 5, 2026, from [Link]

-

Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. (2022). MDPI. Retrieved January 5, 2026, from [Link]

-

Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. (2019). Europe PMC. Retrieved January 5, 2026, from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. β-Lactam - Wikipedia [en.wikipedia.org]

- 6. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. This compound synthesis [organic-chemistry.org]

- 15. Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals - American Chemical Society [acs.digitellinc.com]

- 16. Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

- 18. sfera.unife.it [sfera.unife.it]

- 19. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. lifechemicals.com [lifechemicals.com]

Introduction to azetidine-containing natural products

An In-depth Technical Guide to Azetidine-Containing Natural Products: From Biosynthesis to Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The this compound ring, a four-membered nitrogen-containing heterocycle, represents a fascinating and underexplored scaffold in the realm of natural products.[1][2] Its inherent ring strain and conformational rigidity impart unique physicochemical properties that make it an attractive motif in medicinal chemistry.[3] This guide provides a comprehensive technical overview of this compound-containing natural products, intended for researchers, scientists, and drug development professionals. We will delve into their structural diversity, intricate biosynthetic pathways, and diverse biological activities, while also providing practical insights into their isolation, characterization, and synthetic strategies.

The this compound Scaffold: A Unique Building Block in Nature

The this compound moiety is characterized by high ring-strain energy, strong molecular rigidity, and satisfactory stability.[2][4][5] These characteristics present significant challenges for both chemical and biological synthesis, which may explain the relatively limited number of this compound-containing natural products discovered to date.[2][4][5] However, the very properties that make them rare also make them potent, offering a structurally constrained framework that can lead to high-affinity interactions with biological targets.[3]

Structural Diversity of this compound-Containing Natural Products

This compound-containing natural products are a structurally diverse class of compounds, ranging from simple amino acids to complex alkaloids and polyketides. Below are some prominent examples:

| Compound | Source Organism | Key Structural Features | Biological Activity |

| This compound-2-carboxylic acid | Convallaria majalis (Lily of the Valley), various plants | Simple this compound amino acid | Proline antagonist, toxic |

| Mugineic Acids | Graminaceous plants (e.g., barley, wheat) | Poly-amino acid structure with an this compound ring | Phytosiderophores (iron chelators) |

| Pennatoxins | Marine invertebrates | Spirocyclic ether systems | Neurotoxic |

| Ficellins | Marine sponges | Complex macrocyclic structures | Cytotoxic |

| Azetidomonamides | Pseudomonas aeruginosa | Linear peptides | Unknown |

Biosynthesis: Nature's Strategy for Forging the Strained Ring

The biosynthesis of the this compound ring is a fascinating example of enzymatic catalysis overcoming a significant energy barrier. The most well-understood pathway involves the intramolecular cyclization of S-adenosylmethionine (SAM).[1]

Biosynthesis of this compound-2-carboxylic Acid

This compound-2-carboxylic acid (AZE) is a non-proteinogenic amino acid that acts as a toxic mimic of proline. Its biosynthesis is catalyzed by AZE synthases, which facilitate the intramolecular 4-exo-tet cyclization of SAM. This reaction is remarkable for its ability to form the strained four-membered ring.

Experimental Workflow: Characterization of AZE Synthase Activity

References

Azetidine-2-carboxylic Acid: A Technical Guide to its Application as a Proline Mimic in Research and Drug Development

This guide provides an in-depth technical overview of azetidine-2-carboxylic acid (AZE), a naturally occurring non-proteinogenic amino acid and a potent proline mimic. Intended for researchers, scientists, and professionals in drug development, this document delves into the core principles of AZE's mechanism of action, its impact on protein structure and function, and its applications as a powerful tool in chemical biology and therapeutic design.

Introduction: The Structural Deception of a Four-Membered Ring

This compound-2-carboxylic acid is a heterocyclic, four-membered ring compound that acts as a structural analog of the proteinogenic amino acid, proline.[1][2] The key distinction lies in its strained four-membered ring, in contrast to the five-membered pyrrolidine ring of proline.[1] This subtle yet significant structural difference is the basis for AZE's biological activity. Naturally found in plants such as lily of the valley (Convallaria majalis) and in table beets, AZE serves as a defense mechanism, deterring herbivores and competing flora.[1][3] Its toxicity stems from its ability to be mistakenly recognized and incorporated into proteins in place of proline by the cellular translational machinery.[1][2][4]

This guide will explore the molecular basis of this mimicry, the resultant cellular consequences, and how these properties can be harnessed for scientific investigation and therapeutic innovation.

Mechanism of Action: Hijacking the Translational Machinery